4-(2,2-difluoropropyl)piperidine hydrochloride
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Overview
Description
4-(2,2-Difluoropropyl)piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-difluoropropyl group, and it exists as a hydrochloride salt. The molecular formula of this compound is C8H15F2N·HCl .
Preparation Methods
The synthesis of 4-(2,2-difluoropropyl)piperidine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the reaction of piperidine with 2,2-difluoropropyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-(2,2-Difluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the 2,2-difluoropropyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and atmospheric pressure.
Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and reduced piperidine derivatives.
Scientific Research Applications
4-(2,2-Difluoropropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(2,2-Difluoropropyl)piperidine hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 4-(2,2-difluorocyclopropyl)piperidine hydrochloride and 4,4-difluoropiperidine hydrochloride.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680537-04-4 |
---|---|
Molecular Formula |
C8H16ClF2N |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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